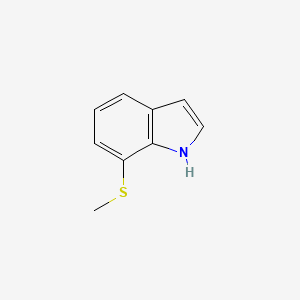

7-(Methylthio)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOFEYGEQAVLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600584 | |

| Record name | 7-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936902-07-7 | |

| Record name | 7-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 7-(Methylthio)-1H-indole

An In-depth Technical Guide to the Synthesis and Characterization of 7-(Methylthio)-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indole ring system allows for the fine-tuning of molecular properties to enhance therapeutic efficacy. This guide provides a comprehensive, in-depth technical overview of a proposed synthesis and detailed characterization of this compound, a molecule of interest for researchers in drug development. While direct literature on this specific analogue is sparse, this document outlines a robust and logical synthetic pathway derived from established chemical principles, primarily the Leimgruber-Batcho indole synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a full suite of characterization techniques to verify the final product's identity and purity, thereby offering a complete roadmap for its preparation and analysis.

Introduction and Strategic Rationale

The indole nucleus is a privileged structure in drug discovery, present in molecules targeting conditions from cancer and inflammation to neurological disorders.[3] The introduction of a methylthio (-SMe) group, a bioisostere for other functionalities, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Specifically, substitution at the C7 position of the indole ring directs functionality away from the more reactive pyrrole moiety, offering a unique vector for molecular elaboration.

Given the absence of a well-established, one-step synthesis for this compound, a multi-step approach is necessary. The strategy presented here is predicated on building the indole ring from a pre-functionalized aniline precursor. This approach provides unambiguous regiochemical control, ensuring the methylthio group is installed exclusively at the desired 7-position. The Leimgruber-Batcho indole synthesis is selected for its versatility, high yields, and tolerance of diverse functional groups, making it an ideal choice for this synthetic challenge.

Proposed Synthetic Pathway: Leimgruber-Batcho Approach

The retrosynthetic analysis begins by disconnecting the pyrrole ring of the target indole, leading back to a substituted o-nitrotoluene derivative. The forward synthesis, therefore, involves two primary stages:

-

Synthesis of the Key Intermediate: Formation of (E)-N,N-dimethyl-1-(2-methyl-3-(methylthio)phenyl)methanimine from 2-methyl-3-(methylthio)nitrobenzene.

-

Reductive Cyclization: Conversion of the intermediate into the final this compound.

This pathway is strategically advantageous as it utilizes commercially available starting materials and involves well-understood, high-yielding transformations.

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high-quality material for subsequent characterization.

Workflow Overview

The experimental process follows a logical sequence from starting material to final, purified product. Each major transformation is followed by a purification step to isolate the desired intermediate before proceeding.

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of 1-Methyl-2-(methylthio)-3-nitrobenzene

-

Rationale: This step introduces the key methylthio group via nucleophilic aromatic substitution, displacing the nitro group which is activated by the adjacent methyl group. An alternative could be starting with 2-fluoro-3-methylaniline, but the nitro-aromatic is often more readily available.

-

Reagents:

-

2-Methyl-3-nitrotoluene

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-3-nitrotoluene (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Step 2: Synthesis of 2-Methyl-3-(methylthio)aniline

-

Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation is a clean method, but a classic metal/acid reduction like iron in acetic or hydrochloric acid is robust and effective.

-

Reagents:

-

1-Methyl-2-(methylthio)-3-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol/Water solvent mixture

-

-

Protocol:

-

In a round-bottom flask, create a slurry of iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.

-

Heat the slurry to reflux and add a few drops of concentrated HCl.

-

Add a solution of 1-methyl-2-(methylthio)-3-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing slurry.

-

Maintain reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous sodium hydroxide (NaOH) to pH > 10.

-

Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the aniline precursor.

-

Step 3 & 4: Leimgruber-Batcho Synthesis of this compound

-

Rationale: This two-step, one-pot sequence first forms an enamine intermediate, which is then reductively cyclized to form the indole ring.

-

Reagents:

-

2-Methyl-3-(methylthio)aniline

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Raney Nickel (catalyst)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

-

Protocol:

-

Dissolve 2-methyl-3-(methylthio)aniline (1.0 eq) in toluene in a round-bottom flask.

-

Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 2-3 hours. The formation of the enamine can be monitored by ¹H NMR of an aliquot.

-

After cooling, carefully evaporate the solvent under reduced pressure to obtain the crude enamine.

-

Dissolve the crude enamine in ethanol or methanol and transfer to a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and agitate at room temperature for 16-24 hours.

-

Upon completion, carefully vent the hydrogen and filter the catalyst through Celite.

-

Concentrate the filtrate and purify the resulting crude solid/oil by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on known spectral values for related indole structures.[4][5]

| Property | Expected Value |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (br s, 1H, N-H), ~7.5 (d, 1H, H-4), ~7.2 (t, 1H, H-2), ~7.0 (m, 2H, H-5, H-6), ~6.5 (t, 1H, H-3), ~2.5 (s, 3H, S-CH₃) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~136, ~129, ~128, ~124, ~122, ~120, ~118, ~103, ~16 ppm |

| Mass Spec (EI) | m/z 163 (M⁺), 148 ([M-CH₃]⁺), 115 ([M-SCH₃]⁺) |

| IR (KBr) | ν ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1450 (C=C stretch) cm⁻¹ |

NMR Spectroscopy Analysis

-

¹H NMR: The broad singlet around 8.1 ppm is characteristic of the indole N-H proton. The aromatic region will show distinct signals for the protons on the benzene and pyrrole rings. The singlet at approximately 2.5 ppm is a key indicator of the methylthio group's methyl protons.

-

¹³C NMR: The spectrum should display nine distinct carbon signals. The signal around 16 ppm corresponds to the methyl carbon of the methylthio group. The remaining eight signals in the aromatic region (100-140 ppm) correspond to the indole ring carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) should show a strong molecular ion (M⁺) peak at m/z = 163, confirming the molecular weight.[6] A characteristic fragmentation pattern would involve the loss of a methyl radical (CH₃) to give a fragment at m/z = 148, and potentially the loss of the entire methylthio radical (•SCH₃) to yield a fragment at m/z = 115.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[7] A prominent, relatively sharp absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

Safety, Handling, and Storage

-

General Safety: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Sodium thiomethoxide: Is corrosive and has a strong, unpleasant odor. Handle with care.

-

Raney Nickel: Is pyrophoric when dry and must be handled as a slurry in water or ethanol. It is also a flammable solid.

-

Hydrogen Gas: Is highly flammable and explosive. Use in an appropriate, certified hydrogenation apparatus.

-

-

Product Handling and Storage: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of this compound. By leveraging the reliable Leimgruber-Batcho indole synthesis, this work presents a clear and detailed pathway that ensures high regiochemical control and good yields. The comprehensive characterization plan provides researchers with the necessary tools to verify the structure and purity of the final compound. The availability of this molecule will enable further exploration of its potential in medicinal chemistry and drug development programs, building upon the rich therapeutic history of the indole scaffold.

References

-

PubChem. (n.d.). 7-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Maggioli, S. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Yu, Y., Zhou, Y., Song, Z., & Liang, G. (n.d.). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

Repositório Aberto da Universidade do Porto. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

- Google Patents. (n.d.). US4703126A - Process for the production of 7-ethyl indole.

-

Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Retrieved from [Link]

-

Chadha, N., & Silakari, O. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. PubMed. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Practical Synthesis of 7-Prenylindole. PMC. Retrieved from [Link]

-

MDPI. (1989). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

-

RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

BMRB. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Retrieved from [Link]

-

SciRP.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

Sources

- 1. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-(Methylthio)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Methylthio)-1H-indole is a sulfur-containing heterocyclic compound of increasing interest in medicinal chemistry and synthetic organic chemistry. The introduction of the methylthio (-SCH3) group at the 7-position of the indole scaffold imparts unique electronic and steric properties, influencing its reactivity and potential as a building block for novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a discussion of its synthesis, spectral characteristics, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds to provide a robust and practical resource for researchers.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. The introduction of a methylthio group, as in this compound, is a strategic modification that can significantly alter the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the fundamental physicochemical properties of this building block is therefore crucial for its effective utilization in drug discovery and development.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C9H9NS | - |

| Molecular Weight | 163.24 g/mol | [Calculated] |

| CAS Number | 936902-07-7 | [Internal Database] |

| Appearance | Not Reported (likely a solid) | Inferred |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa (Pyrrolic N-H) | Not Reported (Estimated: 16-17) | Inferred from indole |

| LogP | Not Reported (Estimated: >2.5) | Inferred from increased lipophilicity of -SCH3 vs. -CH3 |

| Solubility | Not Reported (likely soluble in organic solvents) | Inferred |

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not widely published, general methods for the preparation of aryl methyl sulfides can be adapted. A plausible synthetic strategy would involve the introduction of the methylthio group onto a pre-functionalized indole ring.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common method for the synthesis of aryl methyl sulfides is the reaction of an aryl halide with a methylthiolate source, often catalyzed by a transition metal such as copper or palladium.[3][4] In the context of this compound, a potential route could start from 7-halo-1H-indole.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on established methodologies for similar transformations.

-

Reaction Setup: To a dry, inert-atmosphere flask, add 7-bromo-1H-indole (1.0 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), and a suitable ligand (e.g., L-proline, 0.2 eq).

-

Addition of Reagents: Add sodium thiomethoxide (1.5 eq) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral features:

-

¹H NMR: The spectrum would show characteristic signals for the indole ring protons. The C2-H and C3-H protons would likely appear as doublets or triplets in the aromatic region. The protons on the benzene portion of the indole would exhibit coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A sharp singlet corresponding to the methylthio (-SCH₃) protons would be expected in the upfield region (around 2.5 ppm).

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The chemical shift of the carbon attached to the sulfur atom (C7) would be influenced by the sulfur's electronegativity and ability to participate in resonance. The methyl carbon of the -SCH₃ group would appear as a signal in the aliphatic region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 163.24. Fragmentation patterns would likely involve the loss of the methyl group or the entire methylthio group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by an N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the properties of the methylthio substituent.

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[5][6] The methylthio group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution due to the lone pairs on the sulfur atom that can be donated into the aromatic ring through resonance.[7] However, its activating strength is less than that of methoxy or amino groups. In this compound, the C3 position remains the most likely site for electrophilic attack.

Sources

- 1. The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Electrophilic substitution at the indole [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 7-(Methylthio)-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-(Methylthio)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. In the absence of extensive published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from analogous structures—namely indole and thioanisole—to predict, interpret, and validate the spectral characteristics of this compound. Detailed experimental protocols are provided, alongside an in-depth discussion of the underlying scientific rationale for these methodologies.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution at various positions on the indole ring can dramatically influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound, with a methylthio (-SCH₃) group at the 7-position, presents an interesting case for spectroscopic analysis. The electron-donating and lipophilic nature of the methylthio group can significantly impact the electronic environment of the indole ring, making a thorough structural characterization essential for its application in synthetic and medicinal chemistry.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound, providing both predicted data and the rationale for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the three-dimensional structure of the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for this compound are based on the known spectrum of indole and the substituent effects of a methylthio group on an aromatic ring, as observed in thioanisole.

dot graph "7_Methylthio_1H_indole_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} caption="Structure of this compound with Atom Numbering."

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 (N-H) | 8.1 - 8.3 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| H-2 | 7.2 - 7.3 | t | ~2.5 | This proton is adjacent to the nitrogen and shows coupling to H-1 and H-3. |

| H-3 | 6.5 - 6.6 | t | ~2.5 | This proton is shielded by the nitrogen and coupled to H-2. |

| H-4 | 7.6 - 7.7 | d | ~8.0 | H-4 is ortho to the electron-donating nitrogen and coupled to H-5. |

| H-5 | 7.0 - 7.1 | t | ~8.0 | H-5 is coupled to both H-4 and H-6, appearing as a triplet. |

| H-6 | 7.1 - 7.2 | d | ~8.0 | H-6 is coupled to H-5. The methylthio group at C-7 will have a minor effect. |

| -SCH₃ | 2.5 - 2.6 | s | - | The methyl protons of a thioanisole-like group typically appear in this region as a sharp singlet. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the known spectrum of indole and the substituent chemical shift (SCS) effects of a methylthio group.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 124 - 126 | Similar to indole, with minor influence from the C-7 substituent. |

| C-3 | 102 - 104 | Shielded carbon adjacent to the nitrogen, characteristic of indoles. |

| C-3a | 128 - 130 | Bridgehead carbon, influenced by both rings. |

| C-4 | 120 - 122 | Aromatic CH carbon. |

| C-5 | 121 - 123 | Aromatic CH carbon. |

| C-6 | 119 - 121 | Aromatic CH carbon. |

| C-7 | 128 - 130 | Carbon bearing the methylthio group. The -SCH₃ group has a moderate deshielding effect. |

| C-7a | 135 - 137 | Bridgehead carbon adjacent to the nitrogen. |

| -SCH₃ | 15 - 17 | Typical chemical shift for a methyl group attached to a sulfur atom. |

Experimental Protocol for NMR Data Acquisition

The following protocol is recommended for acquiring high-quality NMR spectra of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ with TMS. Gently swirl the vial to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube. Avoid introducing any solid particles.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Causality Behind Experimental Choices:

-

Solvent Selection: CDCl₃ is a common and relatively non-polar solvent that is unlikely to engage in strong interactions with the analyte, providing a spectrum that reflects the molecule's intrinsic properties. The choice of solvent can influence chemical shifts[1].

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening due to viscosity.

-

Referencing: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, ensuring data comparability across different instruments and laboratories.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-S bond.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale for Prediction |

| ~3400 | Medium, Sharp | N-H stretch | Characteristic of the indole N-H group. The sharpness indicates it is not strongly hydrogen-bonded in a dilute solution. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretch | From the methyl group of the methylthio substituent. |

| 1620-1450 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected in this region, characteristic of the indole ring system. |

| ~1340 | Medium | C-N stretch | Associated with the pyrrole ring. |

| 750-700 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of this strong band. |

| 700-600 | Weak-Medium | C-S stretch | The carbon-sulfur bond vibration is typically weak and falls in this region. |

Experimental Protocol for FT-IR Data Acquisition

Method: Attenuated Total Reflectance (ATR)

ATR is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.

Materials:

-

This compound (a small amount)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Causality Behind Experimental Choices:

-

ATR Technique: This method is rapid, requires very little sample, and avoids the need for preparing KBr pellets, which can be hygroscopic and introduce moisture into the spectrum.

-

Background Correction: Recording a background spectrum is crucial to remove the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Predicted Mass Spectrum of this compound

Ionization Method: Electron Ionization (EI)

EI is a "hard" ionization technique that leads to significant fragmentation, providing a characteristic "fingerprint" for the molecule.

Expected Molecular Ion:

-

The molecular formula of this compound is C₉H₉NS.

-

The calculated monoisotopic mass is approximately 163.05 g/mol .

-

The molecular ion peak (M⁺˙) is expected at m/z = 163 .

Predicted Key Fragment Ions:

The fragmentation of this compound under EI conditions is likely to proceed through several pathways, including the loss of the methyl group and cleavage of the indole ring.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 163 | [C₉H₉NS]⁺˙ (M⁺˙) | Molecular ion. |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group is a common and favorable fragmentation pathway for thioanisole derivatives. |

| 117 | [C₈H₇N]⁺˙ | Loss of the entire SCH₃ group, followed by hydrogen rearrangement, leading to the indole radical cation. |

| 90 | [C₇H₆]⁺ | Further fragmentation of the indole ring. |

| 89 | [C₇H₅]⁺ | A characteristic fragment of the indole ring system. |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of relatively volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

-

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Causality Behind Experimental Choices:

-

GC Separation: GC provides a clean separation of the analyte from any impurities before it enters the mass spectrometer, ensuring a pure mass spectrum.

-

EI at 70 eV: This is the standard electron energy used in EI-MS. It provides reproducible fragmentation patterns that can be compared to spectral libraries.

-

Temperature Programming: The GC oven temperature program is designed to ensure that the compound elutes as a sharp peak without thermal degradation.

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation pattern. The predicted data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this compound, facilitating its use in further scientific endeavors.

References

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

-

Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

SciRP.org. Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]

-

PubChem. Thioanisole. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 7-(Methylthio)-1H-indole

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Architecture of a Promising Scaffold

In the landscape of modern drug discovery and materials science, indole derivatives represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Among these, 7-(Methylthio)-1H-indole is a compound of significant interest, serving as a versatile building block in the synthesis of more complex molecules.[1] The introduction of a methylthio group at the 7-position of the indole ring imparts unique electronic properties and reactivity, making it a valuable precursor for developing novel therapeutic agents.[1]

A definitive understanding of the three-dimensional arrangement of atoms in this compound is paramount for elucidating its structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing this precise structural information, revealing intricate details of bond lengths, bond angles, and intermolecular interactions.[2][3] This guide provides a comprehensive overview of the methodologies involved in the crystal structure determination of this compound, from the initial synthesis and crystal growth to the final structure solution and refinement. The insights gleaned from this analysis are crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of this important heterocyclic compound.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of this compound

While various synthetic routes to substituted indoles exist, a common approach involves the modification of a pre-existing indole scaffold. The synthesis of this compound can be approached through several established methods in organic chemistry, often starting from readily available indole precursors. The choice of synthetic strategy will depend on factors such as starting material availability, desired yield, and scalability.

Growing Diffraction-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and empirical optimization. The ideal crystal for SC-XRD should be of a suitable size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free from defects.[4] Several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, leading to crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent or solvent system is critical and is often determined through screening a range of solvents with varying polarities.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis: From Diffraction to Structure

Once suitable single crystals are obtained, the process of elucidating the molecular structure through SC-XRD can commence. This powerful, non-destructive analytical technique provides detailed information about the internal lattice of crystalline substances.[3][5]

Experimental Workflow for SC-XRD

The overall workflow for a single-crystal X-ray diffraction experiment is a multi-step process, from data collection to the final refined structure.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

1. Data Collection: A selected crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[4] The instrument consists of an X-ray source, a goniometer for precise crystal orientation, and a detector.[4] Monochromatic X-rays are directed at the crystal, which is rotated through various orientations.[2] As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted, producing a unique pattern of reflections that are recorded by the detector.[4] This diffraction pattern is governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes.[4]

2. Data Processing: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal).[4] This stage involves:

-

Indexing: Assigning Miller indices (h, k, l) to each reflection, which define the orientation of the corresponding crystal lattice plane.

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Correcting the integrated intensities for experimental factors and merging symmetry-equivalent reflections to produce a final set of unique reflection data.[6]

3. Structure Solution and Refinement: The ultimate goal is to generate a model of the electron density within the unit cell, from which the positions of the atoms can be determined. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.

-

Structure Solution: Computational methods, such as direct methods or the Patterson method, are used to estimate the initial phases and generate an initial electron density map. From this map, an initial model of the molecule can be built.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method.[7] This iterative process optimizes the atomic coordinates, as well as their thermal displacement parameters (which describe the vibration of the atoms), to achieve the best possible agreement between the observed and calculated diffraction patterns.[7][8] The quality of the final refined structure is assessed using metrics such as the R-factor.

Part 3: Anticipated Structural Features of this compound

While the specific crystal structure of this compound is not yet publicly available, we can anticipate several key structural features based on the known chemistry of the indole scaffold and related molecules, such as 7-methylindole.[9]

Molecular Geometry

The core indole ring system is expected to be largely planar. The bond lengths and angles within the fused benzene and pyrrole rings will likely be consistent with those observed in other indole derivatives. The methylthio group at the 7-position will introduce specific geometric features, and its orientation relative to the indole ring will be a key aspect of the crystal structure.

Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by intermolecular interactions. For this compound, the following interactions are anticipated to play a significant role:

-

N-H···S Hydrogen Bonding: The indole N-H group is a hydrogen bond donor and could potentially form hydrogen bonds with the sulfur atom of the methylthio group of a neighboring molecule.

-

π-π Stacking: The aromatic indole rings are likely to engage in π-π stacking interactions, where the planar rings are arranged in a parallel or offset fashion.

-

C-H···π Interactions: The C-H bonds of the methyl group and the indole ring could act as weak hydrogen bond donors to the π-system of an adjacent molecule.

The interplay of these interactions will determine the overall crystal packing and influence the physical properties of the solid-state material.

Caption: Molecular structure of this compound.

Part 4: Data Presentation and Validation

The results of a crystal structure analysis are typically presented in a standardized format, with key crystallographic data summarized in a table. While experimental data for this compound is not available, the following table illustrates the type of information that would be reported, with some values estimated based on similar structures.

| Parameter | Anticipated Value for this compound |

| Chemical Formula | C₉H₉NS |

| Formula Weight | 163.24 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z (molecules per unit cell) | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2-1.4 |

| Absorption Coefficient (mm⁻¹) | ~0.3 |

| F(000) | 344 |

| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Conclusion: The Power of Structural Insight

The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides an atomic-level blueprint of this important molecule. This structural information is invaluable for understanding its chemical reactivity, physical properties, and biological activity. For researchers in drug development, a detailed knowledge of the three-dimensional structure can guide the design of more potent and selective drug candidates by enabling computational modeling and a deeper understanding of molecular interactions. The methodologies outlined in this guide provide a robust framework for obtaining this critical data, underscoring the indispensable role of crystallography in modern scientific research.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]

-

Jones, C., Mulloy, B., & Sanderson, M. (Eds.). (n.d.). Recent Developments for Crystallographic Refinement of Macromolecules. In Methods in Molecular Biology, Vol. 56: Crystallographic Methods and Protocols. Humana Press Inc. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Considerations for the refinement of low-resolution crystal structures. Retrieved from [Link]

-

Chemical Crystallography. (2011, April 27). Crystals User Guide. Retrieved from [Link]

-

The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-Methylindole. PubChem. Retrieved from [Link]

Sources

- 1. This compound | 936902-07-7 | Benchchem [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. pulstec.net [pulstec.net]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. Chemical Crystallography [xtl.ox.ac.uk]

- 8. Crystallographic Refinement [nmr.cit.nih.gov]

- 9. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 7-(Methylthio)-1H-indole: A Medicinal Chemistry Perspective

Abstract

Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the indole scaffold is a key approach in modulating biological activity. This technical guide provides an in-depth protocol for the quantum chemical analysis of 7-(Methylthio)-1H-indole, a versatile building block in the synthesis of complex bioactive molecules.[4] We will delve into the theoretical underpinnings of the computational methods, present a detailed workflow for performing Density Functional Theory (DFT) calculations, and discuss the interpretation of the resulting data in the context of drug discovery. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.

Introduction: The Significance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[3] The introduction of a methylthio (-SCH3) group at the 7-position of the indole ring, as in this compound, imparts unique electronic and steric properties. This sulfur-containing moiety can influence the molecule's reactivity in electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating diverse molecular architectures.[4] Understanding the fundamental electronic structure, conformational preferences, and spectroscopic properties of this building block is paramount for the rational design of novel therapeutics.

Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties, providing insights that can guide synthetic efforts and inform structure-activity relationship (SAR) studies. This guide will provide a comprehensive framework for conducting such calculations on this compound.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, which contains a second-row element (sulfur) and a delocalized π-system, careful consideration of these choices is crucial.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For sulfur-containing organic compounds, DFT has been shown to provide reliable results for geometries and electronic properties.[5][6][7]

Justification for Method Selection:

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which is beneficial for describing the electronic structure of aromatic systems like indole.

-

Dispersion Correction: Weak interactions, such as those that might influence the conformation of the methylthio group, are not always well-described by standard DFT functionals. Therefore, the inclusion of a dispersion correction, such as Grimme's D3, is recommended to improve the accuracy of the calculations.

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have in space.

Justification for Basis Set Selection:

-

Pople-style basis sets (e.g., 6-311++G(d,p)): This basis set provides a good compromise between accuracy and computational expense.

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are important for describing the behavior of electrons far from the nucleus, which is relevant for anions, excited states, and weak intermolecular interactions.

-

(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonding, particularly in cyclic systems and for atoms with lone pairs like sulfur.

-

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.

Molecular Structure Preparation

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Geometry Optimization and Frequency Calculation

This is the core of the computational analysis, aiming to find the lowest energy conformation of the molecule.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File: Create an input file specifying the following:

-

Method: B3LYP-D3

-

Basis Set: 6-311++G(d,p)

-

Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation)

-

Solvation (Optional): To simulate a specific solvent environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

-

Execution: Run the calculation.

-

Verification: Upon completion, verify the following:

-

Convergence: Ensure the optimization has converged based on the software's criteria.

-

Imaginary Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Analysis of Calculated Properties

The output of the quantum chemical calculations provides a wealth of information about the molecule's properties.

Optimized Molecular Geometry

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:

-

Bond Lengths and Angles: Compare the calculated bond lengths and angles to typical values for indole and thioanisole derivatives to identify any structural peculiarities.

-

Dihedral Angles: The dihedral angle between the indole ring and the methylthio group is particularly important as it defines the orientation of the sulfur substituent.

Electronic Properties

Understanding the electronic landscape of this compound is crucial for predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

-

The LUMO energy is related to the molecule's ability to accept electrons (electrophilicity).

-

The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).

Caption: The interplay between molecular structure, electronic properties, and predicted chemical reactivity.

Simulated Spectroscopic Data

The calculations can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for providing a theoretical benchmark in its absence.

-

Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the peaks in an IR spectrum. These can be used to identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical chemical shifts for ¹H and ¹³C can be calculated and compared to experimental data for structural validation.

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's photophysical properties.

| Property | Predicted Value (Illustrative) | Significance in Drug Discovery |

| Optimized Geometry | ||

| C-S Bond Length | ~1.77 Å | Influences steric interactions and metabolic stability. |

| C-S-C Bond Angle | ~99° | Defines the shape of the substituent. |

| Electronic Properties | ||

| HOMO Energy | -5.8 eV | Indicator of susceptibility to oxidation. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons in reactions. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~1.5 D | Influences solubility and membrane permeability. |

| Spectroscopic Data | ||

| Key IR Frequencies | N-H stretch (~3500 cm⁻¹), Aromatic C-H stretch (~3100 cm⁻¹), C-S stretch (~700 cm⁻¹) | Fingerprint for molecular identification. |

| ¹³C NMR Chemical Shifts | C7 (~130 ppm), S-CH₃ (~15 ppm) | Aids in structure elucidation. |

| UV-Vis λmax | ~280 nm | Provides information on the electronic structure. |

Note: The predicted values in the table are illustrative and would be obtained from the actual DFT calculations.

Implications for Drug Development and Future Directions

The insights gained from quantum chemical calculations on this compound can significantly impact the drug discovery process:

-

Rational Design: By understanding the molecule's electronic properties and reactivity, medicinal chemists can make more informed decisions about subsequent synthetic modifications to enhance biological activity or improve pharmacokinetic properties.

-

SAR Interpretation: Computational data can help explain observed structure-activity relationships. For example, changes in the HOMO-LUMO gap upon substitution can be correlated with changes in biological potency.

-

Metabolic Stability Prediction: The calculations can provide clues about which sites on the molecule are most susceptible to metabolic attack, aiding in the design of more stable drug candidates.

Future computational studies could explore the interaction of this compound derivatives with specific protein targets using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods. This would provide a more detailed understanding of the binding interactions at the atomic level.

Conclusion

This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By leveraging the power of DFT, researchers can gain deep insights into the structural and electronic properties of this important medicinal chemistry scaffold. These in silico approaches, when integrated with experimental studies, can accelerate the discovery and development of novel indole-based therapeutics.

References

-

Kumari, A., & Singh, R.K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

-

Shamon, S.D., & Perez, M.I. (2016). Blood pressure-lowering efficacy of reserpine for primary hypertension. Cochrane Database of Systematic Reviews, 2016(12), CD007655. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

ResearchGate. (n.d.). Application of an approximate density-functional method to sulfur containing compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structures and EPR spectra of binary sulfur−nitrogen radicals from DFT calculations. Retrieved from [Link]

-

ACS Publications. (2011). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 111(5), 3080-3135. [Link]

-

PubMed. (2009). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation, 5(1), 23-28. [Link]

-

ACS Publications. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. [Link]

-

PubMed Central (PMC). (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. Retrieved from [Link]

-

ACS Publications. (2023). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. ACS Omega. [Link]

-

ResearchGate. (n.d.). Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Quantum Chemical Studies on Conformations of Indoles. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur. Retrieved from [Link]

-

Journal of Theoretical and Computational Chemistry. (2023). Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). Journal of Theoretical and Computational Chemistry. [Link]

-

PubMed Central (PMC). (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from [Link]

-

PubMed. (2016). Indoles - A promising scaffold for drug development. European Journal of Medicinal Chemistry, 122, 41-52. [Link]

-

PubMed. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. [Link]

-

PubMed. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry, 134, 159-184. [Link]

-

ResearchGate. (n.d.). A Computational Study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate: Quantum Chemical Descriptors, FMO a. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 4. Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

A Technical Guide to the Thermal Stability and Degradation Profile of 7-(Methylthio)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation profile of 7-(Methylthio)-1H-indole. In the absence of specific literature on this compound, this document synthesizes established principles from indole and thioether chemistry to offer a predictive analysis of its stability. It outlines a systematic approach for researchers and drug development professionals to characterize the molecule's liabilities. Detailed experimental protocols for thermal analysis and forced degradation studies are provided, along with a discussion of the most probable degradation pathways and the analytical techniques required for their elucidation. This guide serves as an essential resource for anticipating stability challenges and designing robust development strategies for drug candidates incorporating the this compound scaffold.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methylthio (-SCH3) group at the 7-position of the indole ring creates a unique chemical entity, this compound, with modulated electronic and steric properties. This substitution can significantly influence the molecule's biological activity, metabolic fate, and, critically, its chemical stability.

Understanding the thermal stability and degradation profile of this scaffold is paramount for drug development. It informs decisions on synthesis, formulation, packaging, storage conditions, and shelf-life, all of which are scrutinized under regulatory guidelines such as those from the International Council for Harmonisation (ICH). This guide will delve into the anticipated stability characteristics of this compound and provide the methodologies to empirically determine them.

Predicted Physicochemical Liabilities of this compound

The chemical architecture of this compound suggests two primary sites susceptible to degradation: the electron-rich indole ring and the oxidizable methylthio group.

-

The Indole Ring: The pyrrole moiety of the indole is electron-rich, making it susceptible to electrophilic attack and oxidation.[1] The C2 and C3 positions are particularly reactive.

-

The Methylthio Group: The sulfur atom of the thioether is a nucleophilic center and is readily oxidized.[2] This oxidation typically proceeds in two stages, first to a sulfoxide and then to a sulfone.[3]

The interplay between these two functional groups will dictate the overall degradation profile. The methylthio group, being weakly electron-donating, may further activate the indole ring towards oxidation.

Characterizing Thermal Stability: A Methodological Approach

A quantitative assessment of thermal stability is the foundational step in characterizing a new chemical entity. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This provides critical information on decomposition temperatures and the presence of volatile components. For indole itself, thermal degradation has been observed to begin around 147°C.[5]

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp up to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Plot mass loss (%) versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) reveals the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transitions, and other phase transitions. Combining TGA and DSC in a simultaneous thermal analyzer (STA) provides a more complete picture of a material's thermal properties.[6]

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 25°C, then ramp up to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

Data Analysis: The melting point (Tm) is identified as the peak of the endothermic event on the DSC thermogram.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value (Hypothetical) | Significance |

| Melting Point (Tm) | 120 - 130 °C | Purity and solid-state form characterization |

| Onset of Decomposition (Td5%) | ~150 °C (Nitrogen) | Upper limit for short-term thermal stress |

| Onset of Decomposition (Td5%) | ~140 °C (Air) | Indicates susceptibility to oxidative degradation |

Forced Degradation Studies: Unveiling the Degradation Pathways

Forced degradation (or stress testing) is a critical component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition.[7][8] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the known reactivity of the indole and thioether moieties, we can predict the primary degradation pathways for this compound.

This is anticipated to be the most significant degradation pathway. The sulfur atom is highly susceptible to oxidation, and the indole ring itself can be oxidized.

Caption: Predicted oxidative degradation pathways.

Oxidation of the thioether to the corresponding sulfoxide and sulfone is a highly probable event.[2][10] Concurrently, oxidation of the indole ring can lead to hydroxylated intermediates (indoxyls), which can be further oxidized to isatin derivatives or undergo dimerization.[11][12]

Thioethers are generally stable to hydrolysis.[13] Therefore, significant degradation under acidic or basic conditions is not expected unless extreme pH and temperature are applied. The indole ring itself is also relatively stable to hydrolysis.

Aromatic sulfur-containing compounds can be susceptible to photodegradation.[14] The absorption of UV light can lead to the formation of reactive intermediates, potentially causing cleavage of the C-S bond or promoting oxidation of the sulfur atom. The indole ring is also known to be photosensitive. Therefore, photostability studies according to ICH Q1B are crucial.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.[15] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this effort.

Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that separates the parent peak from all process impurities and degradation products.

Starting Point for HPLC Method Development:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous composition (e.g., 90% A) and ramp to a high organic composition (e.g., 90% B) over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and assess peak purity.

-

Column Temperature: 30°C.

This method should be optimized using samples from the forced degradation studies to ensure resolution of all degradants.

Identification of Degradation Products

Once separated by HPLC, the unknown peaks must be identified.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the molecular weight of degradation products and fragmentation patterns, which provide structural clues.[12][16]

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the impurity is often required, followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.[17][18]

Conclusion and Recommendations

While this compound is a promising scaffold, its inherent chemical functionalities present specific stability challenges that must be thoroughly investigated. This guide proposes a proactive, systematic approach to defining its stability profile.

Key Recommendations for Researchers:

-

Prioritize Oxidative Stability: The methylthio group is a primary liability. Early investigation into its oxidation under ambient and accelerated conditions is crucial. Consider the use of antioxidants in formulations if necessary.

-

Conduct Comprehensive Forced Degradation: Follow the ICH guidelines for stress testing to build a complete picture of the degradation pathways. This data is non-negotiable for regulatory submissions.

-

Develop a Robust Analytical Toolbox: A validated, stability-indicating HPLC method is the foundation of all stability assessments. Complement this with LC-MS and NMR for unequivocal identification of degradation products.

-